2-(4-chlorostyryl)-1-(2,5-dichlorobenzyl)-1H-1,3-benzimidazole
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Overview
Description
2-(4-chlorostyryl)-1-(2,5-dichlorobenzyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorostyryl)-1-(2,5-dichlorobenzyl)-1H-1,3-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the chlorostyryl group: This step involves the reaction of the benzimidazole core with 4-chlorostyrene in the presence of a base such as potassium carbonate.
Attachment of the dichlorobenzyl group: This can be done by reacting the intermediate with 2,5-dichlorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the chlorostyryl group.
Reduction: Reduction reactions could target the chlorostyryl group or the benzimidazole core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide, potassium carbonate, or various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to partially or fully hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chlorostyryl)-1-(2,5-dichlorobenzyl)-1H-1,3-benzimidazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, benzimidazole derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound could be investigated for similar activities.
Medicine
In medicine, benzimidazole derivatives are used in the treatment of parasitic infections and as proton pump inhibitors. This compound might be explored for its potential therapeutic effects.
Industry
In industry, benzimidazole compounds are used as corrosion inhibitors, dyes, and in the production of polymers. This compound could have similar applications.
Mechanism of Action
The mechanism of action of 2-(4-chlorostyryl)-1-(2,5-dichlorobenzyl)-1H-1,3-benzimidazole would depend on its specific biological target. Benzimidazoles typically exert their effects by binding to specific proteins or enzymes, disrupting their normal function. This compound might interact with cellular pathways involved in cell division, DNA replication, or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorostyryl)-1H-benzimidazole
- 1-(2,5-dichlorobenzyl)-1H-benzimidazole
- 2-(4-chlorostyryl)-1-(2,5-dichlorophenyl)-1H-1,3-benzimidazole
Uniqueness
2-(4-chlorostyryl)-1-(2,5-dichlorobenzyl)-1H-1,3-benzimidazole is unique due to the presence of both the chlorostyryl and dichlorobenzyl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[(2,5-dichlorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2/c23-17-8-5-15(6-9-17)7-12-22-26-20-3-1-2-4-21(20)27(22)14-16-13-18(24)10-11-19(16)25/h1-13H,14H2/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVHBBABVSINPS-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC(=C3)Cl)Cl)C=CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC(=C3)Cl)Cl)/C=C/C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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